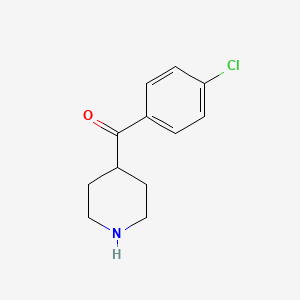

4-(4-Chlorobenzoyl)Piperidine

Descripción

Historical Context and Research Significance

The discovery and development of 4-(4-Chlorobenzoyl)piperidine emerged from systematic investigations into piperidine-based compounds and their biological activities. The compound first gained prominence in pharmaceutical research when scientists began exploring piperidine derivatives for their diverse pharmacological properties. Early research established that piperidine and its derivatives possess significant impact factors in the medical field due to their wide range of pharmacological activities, with biological properties highly dependent on the type and location of substituents on the heterocyclic ring.

The compound achieved particular significance in 2014 when researchers conducted the first virtual screening analysis for the identification of reversible monoacylglycerol lipase inhibitors. During these investigations, this compound emerged as a promising reversible monoacylglycerol lipase inhibitor lead compound, demonstrating inhibition activity with specific kinetic parameters that distinguished it from previously known irreversible inhibitors. This discovery marked a turning point in the understanding of reversible enzyme inhibition mechanisms and opened new avenues for therapeutic development.

Subsequent research efforts have focused on structural optimization studies, where this compound serves as a lead compound for developing potent, reversible, and selective monoacylglycerol lipase inhibitors. These investigations have revealed that the compound's reversible mechanism of action avoids many of the side effects associated with irreversible inhibitors, making it an attractive candidate for further pharmaceutical development. The compound's absence of stereocenters in its structure and good synthetic accessibility have further enhanced its appeal as a research tool and potential therapeutic agent.

Molecular Classification and Nomenclature

This compound belongs to the chemical classification of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The compound is officially registered under the Chemical Abstracts Service number 53220-41-0, providing a unique identifier for scientific and commercial purposes. The International Union of Pure and Applied Chemistry designation for this compound is (4-chlorophenyl)-piperidin-4-ylmethanone, which systematically describes its chemical structure.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 53220-41-0 |

| International Union of Pure and Applied Chemistry Name | (4-chlorophenyl)-piperidin-4-ylmethanone |

| Molecular Formula | C12H14ClNO |

| Molecular Weight | 223.70 g/mol |

| European Community Number | 108-366-4 |

| DSSTox Substance Identifier | DTXSID00380379 |

The compound is also known by several synonymous names in chemical literature, including this compound, (4-Chlorophenyl)(piperidin-4-yl)methanone, and (4-chlorophenyl)-piperidin-4-ylmethanone. Additional nomenclature variations include 4-[(4-chlorophenyl)carbonyl]piperidine and (4-chlorophenyl)-(4-piperidinyl)methanone, reflecting different systematic naming approaches used across various chemical databases and publications.

The Simplified Molecular Input Line Entry System representation of the compound is C1CNCCC1C(=O)C2=CC=C(C=C2)Cl, which provides a linear notation for computational chemistry applications. The International Chemical Identifier string is InChI=1S/C12H14ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2, offering a standardized representation for database searches and molecular modeling studies.

Structural Features and Chemical Family

The molecular structure of this compound consists of a piperidine ring substituted with a 4-chlorobenzoyl group, creating a distinctive spatial arrangement that influences its chemical behavior and biological activity. The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, providing optimal geometric positioning for the substituent groups. The presence of the chlorobenzoyl group enhances the compound's reactivity and potential biological activity, making it a subject of interest in pharmacological research.

The compound exhibits a symmetrical structural arrangement when analyzed across a plane that divides the piperidine ring, with the exception of the piperidine nitrogen atom and the different substituents at opposite sides of the molecule. The chlorine atom positioned at the para-position of the phenyl ring in the ketone side creates specific electronic and steric effects that contribute to the compound's unique properties. The carbonyl group linking the aromatic ring to the piperidine system plays a crucial role in the establishment of efficient interactions with biological targets.

Chemical classification places this compound within the broader category of aromatic heterocycles, aliphatic heterocycles, and ketones, reflecting its multiple functional group characteristics. The compound falls under specific subcategories including acetophenones, aryl halides, secondary amines, aliphatic amines, and aliphatic cyclic structures. This diverse classification profile indicates the compound's potential for participating in various chemical reactions and biological interactions.

| Structural Feature | Description |

|---|---|

| Ring System | Six-membered piperidine ring in chair conformation |

| Functional Groups | Ketone, secondary amine, aryl halide |

| Substituent Pattern | 4-chlorobenzoyl group attached to position 4 of piperidine |

| Molecular Geometry | Three-dimensional structure with defined spatial relationships |

| Electronic Properties | Enhanced reactivity due to chlorobenzoyl substitution |

Propiedades

IUPAC Name |

(4-chlorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGWDOXHCPQXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380379 | |

| Record name | 4-(4-Chlorobenzoyl)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53220-41-0 | |

| Record name | 4-(4-Chlorobenzoyl)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Route

One classical approach involves the acylation of piperidine derivatives using 4-chlorobenzoyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl3). This method typically proceeds via the following steps:

- Conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride (SOCl2) at mild temperatures (around 20°C) for about 1 hour.

- Reaction of the acyl chloride with piperidine or its derivatives in a solvent like 1,2-dichloroethane under heating conditions with AlCl3 as a catalyst.

This two-step reaction sequence provides 4-(4-chlorobenzoyl)piperidine or its N-acetylated analogs with moderate to good yields.

| Step | Reagent/Condition | Description |

|---|---|---|

| 1 | SOCl2, 20°C, 1 hour | Formation of 4-chlorobenzoyl chloride |

| 2 | AlCl3, 1,2-dichloroethane, heat | Friedel-Crafts acylation of piperidine |

Reference: Orjales et al., Journal of Medicinal Chemistry, 2003

Multi-Step Total Synthesis via Piperidinylpiperidine Intermediates

A patent (CN1583742A) describes a comprehensive multi-step method to prepare 4-piperidinylpiperidine derivatives, which can be adapted for this compound synthesis. The key steps include:

- Preparation of N,N-bis(β-methyl propionate)benzylamine via 1,4-addition of methyl acrylate to benzylamine.

- Formation of 1-benzyl-4-piperidinylpiperidine through cyclization and reduction steps.

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at 110-120°C and 20 kg/cm² pressure to remove benzyl protecting groups.

- Final isolation of 4-piperidinylpiperidine dihydrochloride by treatment with hydrogen chloride gas and recrystallization.

This method emphasizes the use of catalytic hydrogenation and controlled reaction conditions to achieve the target compound with high purity and yield.

| Step | Reaction/Process | Conditions/Details |

|---|---|---|

| A | 1,4-Addition of methyl acrylate to benzylamine | Methanol solvent, controlled addition |

| E | Reduction to 1-benzyl-4-piperidinylpiperidine | Organic solvent extraction and evaporation |

| F | Catalytic hydrogenation and salt formation | Pd/C catalyst, H2 gas, 110-120°C, 3 hours, HCl gas treatment |

Reference: CN Patent CN1583742A, 2004

Coupling Reactions Using HATU and DIPEA

Recent synthetic approaches involve amide bond formation between this compound and carboxylic acid derivatives using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dry DMF (dimethylformamide) at room temperature.

Typical procedure:

- Activation of 4-chlorobenzoic acid or related acids with HATU in the presence of DIPEA.

- Coupling with piperidine derivatives to form the amide linkage.

- Reaction times range from 3 to 6 hours at room temperature.

- Workup includes solvent removal and purification by recrystallization or chromatography.

This method allows for the synthesis of various substituted this compound derivatives with good selectivity and yield, suitable for medicinal chemistry applications.

| Reagents | Conditions | Purpose |

|---|---|---|

| HATU (1.05 equiv) | Dry DMF, RT, 3-6 hours | Activation of carboxylic acid |

| DIPEA (4 equiv) | Base to facilitate coupling | |

| This compound | Nucleophile for amide bond formation |

Reference: Structural optimization study, University of Pisa

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts acylation | SOCl2, AlCl3, 1,2-dichloroethane | Straightforward, classic method | Requires Lewis acid, harsh conditions |

| Multi-step total synthesis (patent) | Benzylamine, methyl acrylate, Pd/C, H2 | High purity, scalable | Multi-step, complex setup |

| Peptide coupling (HATU/DIPEA) | HATU, DIPEA, DMF, RT | Mild conditions, versatile | Requires expensive reagents |

Research Findings and Notes

- The Friedel-Crafts route is well-established but may suffer from side reactions due to harsh Lewis acid catalysis.

- The patented multi-step synthesis offers a route to 4-piperidinylpiperidine intermediates that can be further functionalized, providing flexibility for analog synthesis.

- Coupling methods using HATU and DIPEA are preferred in modern medicinal chemistry for their mildness and efficiency, enabling the synthesis of diverse derivatives.

- Hydrogenation steps require careful control of temperature and pressure to avoid over-reduction or catalyst poisoning.

- Protection and deprotection of amine groups (e.g., using Boc groups) are common to improve selectivity during synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Chlorobenzoyl)Piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: 4-(4-Chlorobenzyl)Piperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(4-Chlorobenzoyl)Piperidine is utilized in several scientific research areas, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorobenzoyl)Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key Structural Insights :

- Substitution Position : Activity is highly sensitive to substituent placement. For example, replacing the piperidine ring with piperazine (as in BIBB 515) alters target specificity from MAGL to LS.

- Functional Groups : Hydroxyl or methoxy groups at the N-benzoyl scaffold (e.g., CL6a vs. G1) enhance MAGL inhibition potency by improving hydrogen bonding.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles

Functional Insights :

- MAGL Inhibitors : Derivatives like G1 and CL6a exhibit reversible inhibition, reducing off-target effects compared to irreversible inhibitors (e.g., JZL184).

- Antiviral Activity : BIBB 515 indirectly inhibits viral replication by disrupting cholesterol biosynthesis, a pathway hijacked by viruses like RSV.

Actividad Biológica

4-(4-Chlorobenzoyl)piperidine is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is a derivative of piperidine, which is known for its diverse biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄ClNO, with a molecular weight of approximately 247.72 g/mol. The structure comprises a piperidine ring substituted with a chlorobenzoyl group, which significantly influences its biological properties.

Receptor Interaction

Research indicates that this compound and its derivatives exhibit notable interaction with various biological receptors. For instance, studies have demonstrated its ability to enhance A1-adenosine receptor activity, which is crucial for neurological functions. The structural modifications in derivatives can lead to variations in receptor affinity and selectivity.

Inhibition of Monoacylglycerol Lipase (MAGL)

A significant area of research focuses on the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. A derivative of this compound was identified as a reversible MAGL inhibitor with an IC50 value of 11.7 µM, highlighting its potential in treating conditions like pain and inflammation .

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. A study reported significant inhibitory activity on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, suggesting potential applications in cancer therapy . The compounds demonstrated time-dependent cytotoxicity, indicating prolonged stability and efficacy.

Neurological Disorders

Given its interaction with adenosine receptors, compounds like this compound are being investigated for their potential in treating neurological disorders. Enhancements in receptor activity could lead to improved therapeutic outcomes for conditions such as epilepsy and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Modifications to the piperidine ring or the chlorobenzoyl substituent can alter the compound's affinity for specific receptors and its overall pharmacological profile.

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| 1-(4-Chlorobenzoyl)piperidine | Contains a piperidine ring | Lacks acetyl group |

| N-Methyl-4-(4-chlorobenzoyl)piperidine | Similar piperidine structure | Methyl substitution alters activity |

| N-Acetylpiperidine | Basic piperidine structure | No chlorobenzoyl moiety |

This table illustrates how variations in substituents can significantly influence biological activity and pharmacological profiles.

Study on MAGL Inhibition

In a study aimed at developing selective MAGL inhibitors, this compound derivatives were synthesized and tested. The lead compound displayed promising inhibition potency without causing significant side effects commonly associated with irreversible MAGL inhibitors . This finding suggests that reversible inhibitors could provide therapeutic benefits without adverse impacts on motor functions.

Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of various derivatives on different cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth across multiple types of cancer, thus supporting their potential use as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chlorobenzoyl)Piperidine, and how can reaction yields be improved?

The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in solvents like dichloromethane or toluene . To optimize yields:

- Temperature control : Elevated temperatures (60–80°C) enhance reaction kinetics but require reflux conditions to prevent solvent loss .

- Base selection : Stronger bases (e.g., K₂CO₃) improve deprotonation efficiency, reducing side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may increase reactivity compared to toluene, though purity trade-offs should be assessed .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity by identifying peaks for the piperidine ring (δ 1.4–2.8 ppm) and chlorobenzyl group (δ 7.2–7.4 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects by-products like unreacted 4-chlorobenzyl chloride .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Focus on receptor-binding or enzyme-inhibition assays:

- Radioligand binding : Use tritiated analogs to measure affinity for targets like serotonin or dopamine receptors .

- Kinase inhibition : Screen against panels (e.g., tyrosine kinases) using fluorescence-based ATP-competitive assays .

- Cytotoxicity : Employ MTT assays on cell lines (e.g., HEK-293) to assess therapeutic windows .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

Density functional theory (DFT) simulations calculate activation energies for nucleophilic substitutions (e.g., replacing chlorine with amines). Software like Gaussian or ORCA models transition states and identifies reactive sites on the chlorobenzyl group . Molecular dynamics simulations further optimize solvent effects and reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

- Standardized protocols : Adopt uniform cell lines, buffer systems, and positive controls (e.g., haloperidol for dopamine receptor studies) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .

- Dose-response validation : Replicate studies across independent labs with blinded samples .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Solvent substitution : Replace toluene with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .

- Catalytic systems : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce base stoichiometry .

- Waste minimization : Implement continuous flow reactors for efficient heat/mass transfer and reduced solvent use .

Q. What methodologies enable structure-activity relationship (SAR) studies on this compound derivatives?

- Positional isomerism : Synthesize analogs with chlorine at meta/para positions to compare binding affinities .

- Piperidine ring modifications : Introduce methyl or hydroxyl groups at the 3- or 4-positions to assess steric/electronic effects .

- Pharmacophore mapping : Overlay derivatives using software like Schrödinger to identify critical functional groups .

Q. How do researchers assess the pharmacokinetic properties of this compound in preclinical models?

- In vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and P-glycoprotein efflux .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .

- Plasma protein binding : Employ equilibrium dialysis to quantify free fraction available for bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.